molecular formula C30H44O9 B1259445 Deacetyltanghinin CAS No. 4589-95-1

Deacetyltanghinin

Cat. No. B1259445
CAS RN: 4589-95-1
M. Wt: 548.7 g/mol
InChI Key: LVGNJQMAMYJAIL-FWMNQDIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetyltanghinin is a cardenolide glycoside that is the deacetyl derivative of tanghinin. Isolated from Cerbera manghas, it exhibits cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer cell (BC) and human small cells lung cancer. It has a role as a metabolite and an antineoplastic agent. It is a cardenolide glycoside, a monosaccharide derivative, a tertiary alcohol and an epoxy steroid. It derives from a tanghinigenin.

Scientific Research Applications

Cytotoxic Properties in Cancer Treatment

Research involving cardenolide glycosides, including Deacetyltanghinin, has demonstrated significant cytotoxic activities against various cancer cell lines. A study identified Deacetyltanghinin among compounds isolated from the seeds of Cerbera manghas, showing cytotoxic activities against oral human epidermoid carcinoma, human breast cancer cells, and human small cells lung cancer, suggesting its potential as a cancer therapeutic agent (Cheenpracha et al., 2004).

Broader Applications of HDAC Inhibitors

While not specific to Deacetyltanghinin, the study of HDAC inhibitors provides insight into how compounds affecting histone deacetylation could be applied across a spectrum of diseases:

  • Neurodegenerative Disorders

    HDAC inhibitors have shown promise in models of neurodegenerative diseases, suggesting a potential pathway for the therapeutic application of Deacetyltanghinin if it shares similar mechanisms (Kazantsev & Thompson, 2008).

  • Cardiovascular Diseases

    The therapeutic potential of HDAC inhibitors in heart failure highlights another potential avenue for Deacetyltanghinin research, particularly in modulating cardiac gene expression and function (McKinsey, 2012).

  • Inflammatory Conditions

    HDAC inhibitors have demonstrated efficacy in preclinical models of various inflammatory diseases, providing a rationale for exploring Deacetyltanghinin in similar contexts, given its structural and functional classification within the broader group of HDAC inhibitors (Dinarello et al., 2011).

properties

CAS RN

4589-95-1

Product Name

Deacetyltanghinin

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19+,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1

InChI Key

LVGNJQMAMYJAIL-FWMNQDIBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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